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Compound of Interest

Compound Name: 4-Pyridin-3-yl-benzoic acid

Cat. No.: B1301837

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis,
and physicochemical properties of 4-Pyridin-3-yl-benzoic acid. This document is intended to
serve as a foundational resource for researchers and professionals engaged in chemical
synthesis, materials science, and drug discovery.

Molecular Structure and Identification

4-Pyridin-3-yl-benzoic acid is a bi-aryl compound consisting of a benzoic acid moiety
substituted with a pyridine ring at the 4-position.

Molecular Structure:
Caption: 2D structure of 4-Pyridin-3-yl-benzoic acid.

Table 1: Chemical Identifiers
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Identifier Value

IUPAC Name 4-(pyridin-3-yl)benzoic acid[1]

CAS Number 4385-75-5[1]

Molecular Formula C12HoNO2[1][2]

SMILES 0O=C(0O)clccc(ccl)-c2enccec2[1]

InChlKey GYUKEVKPDRXPAB-UHFFFAOYSA-N[1]

Table 2: Physicochemical Properties

Property Value

Molecular Weight 199.21 g/mol [2][3]

Appearance Solid (form)[2]

Hydrogen Bond Donor Count 1[3]

Hydrogen Bond Acceptor Count 2[3]

Rotatable Bond Count 2[3]

Topological Polar Surface Area 50.2 A2[1][2]

LogP 2.4468[3]
Synthesis

The synthesis of 4-Pyridin-3-yl-benzoic acid is most commonly achieved via a Suzuki-
Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon
bond between an aryl halide and an organoboron species.

Logical Workflow for Suzuki-Miyaura Coupling:

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/4-_Pyridin-3-yloxy_benzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/4-_Pyridin-3-yloxy_benzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/4-_Pyridin-3-yloxy_benzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/4-Pyridin-3-yl-benzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/4-_Pyridin-3-yloxy_benzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/4-_Pyridin-3-yloxy_benzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/4-Pyridin-3-yl-benzoic-acid
https://www.chemscene.com/product/4385-75-5.html
https://pubchem.ncbi.nlm.nih.gov/compound/4-Pyridin-3-yl-benzoic-acid
https://www.chemscene.com/product/4385-75-5.html
https://www.chemscene.com/product/4385-75-5.html
https://www.chemscene.com/product/4385-75-5.html
https://pubchem.ncbi.nlm.nih.gov/compound/4-_Pyridin-3-yloxy_benzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/4-Pyridin-3-yl-benzoic-acid
https://www.chemscene.com/product/4385-75-5.html
https://www.benchchem.com/product/b1301837?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1301837?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Reactants

4-bromobenzoic acid

Pyridine-3-boronic acid

(A e
Catalytic System

Pd Catalyst

% 4-Pyridin-3-yl-benzoic acid

Base

Solvent

00

Click to download full resolution via product page

Caption: General workflow for the synthesis of 4-Pyridin-3-yl-benzoic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

While a specific detailed protocol for 4-Pyridin-3-yl-benzoic acid is not readily available in the

searched literature, a general procedure based on established Suzuki-Miyaura reaction
methodologies is provided below. Researchers should optimize these conditions for their
specific setup.

Materials:

¢ 4-Bromobenzoic acid
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 Pyridine-3-boronic acid

o Palladium(ll) acetate (Pd(OAc)2) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPhs)a)

e A suitable phosphine ligand (e.g., SPhos, triphenylphosphine)

o Asuitable base (e.g., potassium carbonate (K2COs), sodium carbonate (Naz=COs), potassium
phosphate (KsPOa))

e An appropriate solvent system (e.g., dioxane/water, toluene/water, DMF)

« Inert gas (Nitrogen or Argon)

Procedure:

e To areaction vessel, add 4-bromobenzoic acid (1.0 eq), pyridine-3-boronic acid (1.1-1.5 eq),
and the chosen base (2.0-3.0 eq).

e Add the palladium catalyst (0.01-0.05 eq) and the phosphine ligand (if required, in
appropriate molar ratio to the palladium catalyst).

e De-gas the vessel by purging with an inert gas (Nitrogen or Argon) for 15-30 minutes.

e Add the degassed solvent system to the reaction vessel.

e Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir under an
inert atmosphere.

» Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

e Upon completion, cool the reaction mixture to room temperature.

o Perform an aqueous work-up: Dilute the mixture with water and extract with an organic
solvent (e.qg., ethyl acetate). The pH may need to be adjusted to ensure the product is in its
desired protonation state for extraction.

e Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or
magnesium sulfate, and filter.
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» Concentrate the solvent under reduced pressure to obtain the crude product.

o Purify the crude product by a suitable method, such as recrystallization or column

chromatography, to yield pure 4-Pyridin-3-yl-benzoic acid.

Spectroscopic Data

Detailed experimental spectroscopic data for 4-Pyridin-3-yl-benzoic acid are not available in

the searched literature. The following tables provide expected ranges and key features based

on the analysis of similar structures.

Table 3: Predicted 'H NMR Spectral Data

Chemical Shift (5,

Proton Multiplicity Notes
ppm)
_ . Highly deshielded,
Carboxylic Acid (- ) )
12.0-13.0 Singlet (broad) exchangeable with
COOH)
D:20.
Aromatic protons,
) ) exhibiting
Benzoic Acid Protons 75-8.2 Doublet, Doublet o
characteristic ortho
and meta coupling.
Aromatic protons of
the pyridine ring, with
Pyridine Protons 74-9.0 Multiplet chemical shifts
influenced by the
nitrogen atom.
Table 4: Predicted 3C NMR Spectral Data
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Carbon Chemical Shift (6, ppm) Notes
Carboxylic Acid (-C=0) 165 - 175 Carbonyl carbon.
Benzoic Acid Carbons 125 - 145 Aromatic carbons.
Aromatic carbons, with those
Pyridine Carbons 120 - 155 adjacent to nitrogen being

more deshielded.

Table 5: Predicted FTIR Spectral Data

. Wavenumber ]
Functional Group Intensity Notes
(cm™)
Characteristic broad
O-H Stretch ]
) ) 2500 - 3300 Broad absorption due to
(Carboxylic Acid) ]
hydrogen bonding.
C=0 Stretch
) ] 1680 - 1710 Strong Carbonyl stretch.
(Carboxylic Acid)
C=C Stretch ) Aromatic ring
) 1450 - 1600 Medium to Strong o
(Aromatic) vibrations.
C-N Stretch (Pyridine) 1000 - 1350 Medium Pyridine ring vibration.

Table 6: Predicted Mass Spectrometry Data

lon m/z Notes

[M+H]* 200.07 Protonated molecular ion.

[M-H]~ 198.06 Deprotonated molecular ion.
Loss of the carboxylic acid

[M-COOH]* 154.07

group.

Biological Activity
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Currently, there is no publicly available information in the searched scientific literature regarding
the specific biological activities or signaling pathway involvement of 4-Pyridin-3-yl-benzoic
acid. Further research is required to elucidate any potential pharmacological effects of this
compound.

Safety Information

Hazard Statements:

Harmful if swallowed.[1][2]

Causes skin irritation.[1][2]

Causes serious eye irritation.[1][2]

May cause respiratory irritation.[1][2]

Precautionary Statements:

o Wear protective gloves/protective clothing/eye protection/face protection.

e |F SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

e |IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if
present and easy to do. Continue rinsing.

It is imperative to handle this compound in a well-ventilated area and to use appropriate
personal protective equipment (PPE). For detailed safety information, refer to the Safety Data
Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has summarized the currently available information on the molecular
structure, synthesis, and physicochemical properties of 4-Pyridin-3-yl-benzoic acid. While a
standard synthetic route via Suzuki-Miyaura coupling is proposed, specific experimental details
and comprehensive characterization data are yet to be published. A significant knowledge gap
exists concerning the biological activity of this compound, presenting an opportunity for future
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research in medicinal chemistry and drug discovery. Researchers are encouraged to use this
guide as a starting point and to conduct further experimental validation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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